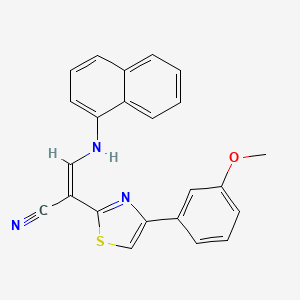
(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile is a useful research compound. Its molecular formula is C23H17N3OS and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile is a complex organic compound characterized by its unique structural features. Its biological activity is of significant interest in medicinal chemistry, particularly due to the presence of the thiazole ring, methoxyphenyl group, and naphthalene moiety. This article reviews the biological activities associated with this compound, including potential therapeutic applications and mechanisms of action.
Structural Characteristics
The compound's structure includes:
- Thiazole ring : Known for its role in various pharmacological activities.
- Methoxyphenyl group : Imparts specific reactivity and potential biological interactions.
- Naphthalene moiety : Contributes to the compound's hydrophobicity and biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound often exhibit diverse pharmacological properties. These include:
- Anticancer activity
- Antimicrobial properties
- Anticonvulsant effects
Anticancer Activity
The thiazole moiety has been linked to anticancer properties. Studies have shown that structurally similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with thiazole rings have demonstrated IC50 values ranging from 0.20–2.58 μM against human cancer cell lines .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 0.20–0.50 | MCF7 (Breast Cancer) |
| Compound B | 1.00–2.58 | HCT116 (Colon Cancer) |
| Compound C | 5.48 | Jurkat (Leukemia) |
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for some derivatives .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
| Candida albicans | 0.30 |
Anticonvulsant Effects
Research into thiazole-based compounds has indicated anticonvulsant properties, with certain derivatives effectively reducing seizure activity in animal models . The presence of the methoxyphenyl group is thought to enhance these effects.
The mechanisms underlying the biological activities of this compound are still under investigation but may involve:
- Inhibition of key enzymes : Thiazole derivatives often interact with enzymes involved in cancer cell proliferation.
- DNA interaction : Some studies suggest that these compounds may bind to DNA, disrupting replication and transcription processes.
- Modulation of signaling pathways : The compound may influence various cellular signaling pathways related to apoptosis and cell cycle regulation.
Case Studies
- Anticancer Study : A study evaluated the cytotoxic effects of a series of thiazole derivatives on multiple cancer cell lines, revealing that certain modifications significantly enhanced potency .
- Antimicrobial Evaluation : In vitro studies assessed the antimicrobial efficacy of various thiazole compounds against clinically relevant pathogens, demonstrating broad-spectrum activity .
Properties
IUPAC Name |
(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-ylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3OS/c1-27-19-9-4-8-17(12-19)22-15-28-23(26-22)18(13-24)14-25-21-11-5-7-16-6-2-3-10-20(16)21/h2-12,14-15,25H,1H3/b18-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFHGPLSEHQTSG-JXAWBTAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=CC4=CC=CC=C43)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC4=CC=CC=C43)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














